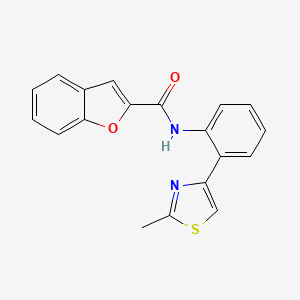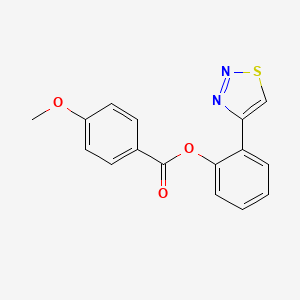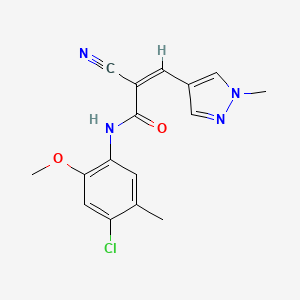
(Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C16H15ClN4O2 and its molecular weight is 330.77. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enaminone Utilization in Synthesis
Enaminones serve as versatile building blocks for synthesizing substituted pyrazoles, showing significant antitumor and antimicrobial activities. For instance, N-arylpyrazole-containing enaminones have been synthesized and further reacted with active methylene compounds, leading to compounds that demonstrated cytotoxic effects against human cancer cell lines, with inhibition effects comparable to standard drugs (S. Riyadh, 2011).
Hydrogen Bonding Insights
Research on compounds forming intermolecular N–H⋯O hydrogen bonds connected by π-conjugated systems provides insights into the structural basis for hydrogen bond strength, contributing to the understanding of molecular interactions crucial in drug design and material science (V. Bertolasi, P. Gilli, V. Ferretti, G. Gilli, 1995).
Copolymerization for Material Science
The spontaneous alternating copolymerization of certain compounds, including methoxyallene with chlorophenyl isocyanate, leads to polyamides with highly reactive exo-methylene groups, indicating applications in creating novel materials with specific functional properties (Jiro Mizuya, T. Yokozawa, T. Endo, 1989).
Structural Analysis and Characterization
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate represents an example of precise structural analysis through crystallography, offering a model for studying molecular conformations and interactions that can be applied in the development of pharmaceuticals and agrochemicals (James E. Johnson, Diana C. Canseco, D. Dolliver, J. Rowe, F. Fronczek, 2006).
Herbicidal Activity Exploration
Investigations into the herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates have led to the identification of compounds with significant efficacy, underscoring the potential for developing novel herbicides (Qingmin Wang, Heng Li, Yong-hong Li, Run-qiu Huang, 2004).
properties
IUPAC Name |
(Z)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c1-10-4-14(15(23-3)6-13(10)17)20-16(22)12(7-18)5-11-8-19-21(2)9-11/h4-6,8-9H,1-3H3,(H,20,22)/b12-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRBHMWXHMVXAF-XGICHPGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C(=CC2=CN(N=C2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)/C(=C\C2=CN(N=C2)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

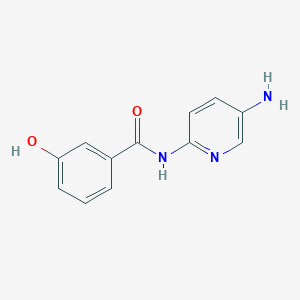
![1-(Thiophen-2-ylmethyl)-4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2722795.png)
![4-(4-ethylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2722796.png)

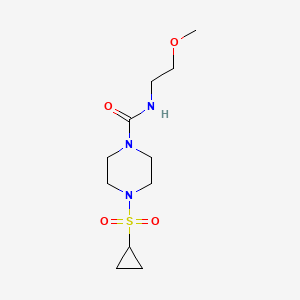
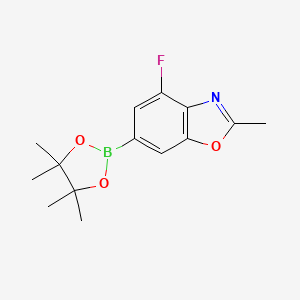
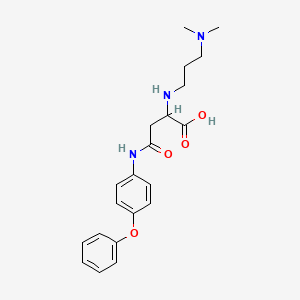

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2722804.png)
![[2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2722806.png)


